molecular formula C16H9F3N4 B3128046 1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338773-43-6

1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No. B3128046
CAS RN: 338773-43-6
M. Wt: 314.26 g/mol
InChI Key: OSWFJXGNEVQSJB-UHFFFAOYSA-N
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Description

1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . It has been synthesized for potential antiviral and antimicrobial applications . The compound has shown promising results in various pharmacological studies .


Synthesis Analysis

The compound can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline includes a triazoloquinoxaline core, which is a fused ring system combining a triazole and a quinoxaline .


Chemical Reactions Analysis

The compound has been evaluated for its DNA intercalation activities as an anticancer agent . It has shown good DNA-binding affinities .

Scientific Research Applications

Antidepressant Potential and Adenosine Receptor Affinity

Compounds from the 4-amino[1,2,4]triazolo[4,3-a]quinoxaline class, closely related to 1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline, have been studied for their antidepressant potential. These compounds reduce immobility in Porsolt's behavioral despair model in rats, indicating possible rapid-acting antidepressant effects. Additionally, many of these compounds show high affinity for adenosine A1 and A2 receptors, which could be relevant in various neurological conditions (Sarges et al., 1990).

Antimicrobial Applications

The synthesis of various quinoxaline derivatives, including 1,2,4-triazolo[4,3-a]quinoxalines, has been explored for their antimicrobial properties. Compounds in this class have shown promising antifungal and antibacterial activities, suggesting their potential as antimicrobial agents (El‐Hawash et al., 1999), (Badran et al., 2003).

Crystal Structures and Supramolecular Arrangements

The crystal structures of 1-aryl-[1,2,4]triazolo[4,3-a]quinoxaline derivatives have been examined. These studies are significant in understanding the molecular and supramolecular interactions of these compounds, which can influence their pharmacological properties (Nogueira et al., 2017).

Anticonvulsant Properties

Research has explored the anticonvulsant potential of 1,2,4-triazolo[4,3-a]quinoxaline derivatives. These compounds have demonstrated efficacy in maximal electroshock (MES) tests, indicating their potential in treating seizure disorders (Guan et al., 2007), (Guan et al., 2009).

Antitubercular Activity

The antitubercular activity of 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines has been investigated, with certain derivatives displaying significant activity against tuberculosis-causing bacteria (Sekhar et al., 2011).

Anticancer Potential

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been synthesized with a focus on their potential anticancer activity. These compounds have been evaluated against various cancer cell lines, showing promising results (Reddy et al., 2015).

Mechanism of Action

The compound’s mechanism of action is believed to involve DNA intercalation, which can disrupt the replication and transcription processes in cells . This makes it a potential candidate for anticancer therapy .

Future Directions

The compound has shown promising results in initial studies, particularly in its DNA intercalation activities . Future research could focus on optimizing its structure to enhance its anticancer properties . Additionally, its potential as an antiviral and antimicrobial agent could be further explored .

properties

IUPAC Name

1-phenyl-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N4/c17-16(18,19)13-15-22-21-14(10-6-2-1-3-7-10)23(15)12-9-5-4-8-11(12)20-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWFJXGNEVQSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4N=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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